![molecular formula C16H13N5O3S B6509579 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide CAS No. 896330-08-8](/img/structure/B6509579.png)
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide (this compound or this compound) is a small molecule drug that has been developed for the treatment of various diseases including cancer. It has been studied extensively in preclinical and clinical studies, and has shown promise in many areas. The drug is a new class of antineoplastic agents that target the tumor microenvironment, and has demonstrated activity against a range of solid tumors, as well as hematological malignancies.
Mécanisme D'action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key player in the integration of the viral DNA into the host genome .
Mode of Action
The compound interacts with the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the IN enzyme disrupts the life cycle of the HIV-1 virus . The virus is unable to integrate its DNA into the host genome, which prevents it from replicating and producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus within the body .
Pharmacokinetics
The compound has been shown to have no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have a favorable safety profile
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus . By inhibiting the activity of the IN enzyme, the compound prevents the virus from integrating its DNA into the host genome . This can help to control the spread of the virus and may contribute to a reduction in the viral load within the body .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in laboratory experiments has a number of advantages and limitations. The drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers. However, the drug is not suitable for use in all laboratory experiments, as it is not always possible to accurately predict the effects of the drug on a particular cell type.
Orientations Futures
The development of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has shown promise in the treatment of various diseases, and there are a number of potential future directions for research. These include further investigation into the drug’s mechanism of action, the development of new formulations and delivery methods, and the exploration of potential combination therapies. Additionally, further research into the drug’s safety profile and potential side effects is needed, as well as the development of more effective methods of administering the drug. Finally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as autoimmune and neurological disorders.
Méthodes De Synthèse
The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is achieved through a multi-step process, which involves the use of a variety of reagents and catalysts. The first step is the reaction of 4-hydroxy-4H-pyrido[1,2-a][1,3,5]triazin-2-yl sulfanylacetamide (HPA) with benzamide to form the intermediate this compound. This is followed by a series of oxidation, reduction, and hydrolysis steps to form the desired product.
Applications De Recherche Scientifique
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has been studied extensively in preclinical and clinical studies. In preclinical studies, the drug has been found to be active against a range of solid tumors, as well as hematological malignancies. The drug has been found to be particularly effective against breast, colon, and lung cancer, as well as lymphoma and multiple myeloma. In clinical studies, the drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers.
Analyse Biochimique
Biochemical Properties
The 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide compound interacts with various enzymes and proteins. It has been shown to bind into the active site of HIV-1 integrase (IN), an enzyme that plays a central role in the insertion of viral DNA into the genome of host cells . The keto oxygen atom at position C-4 and nitrogen atom of the compound chelate the Mg2+ ion, which is crucial for the enzyme’s activity .
Cellular Effects
In cellular processes, this compound has been found to influence cell function by inhibiting the activity of HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells infected with HIV-1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the HIV-1 integrase enzyme. The compound binds into the active site of the enzyme, where the keto oxygen atom at position C-4 and nitrogen atom chelate the Mg2+ ion . This interaction inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome .
Propriétés
IUPAC Name |
4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNAHIUBAQZAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.